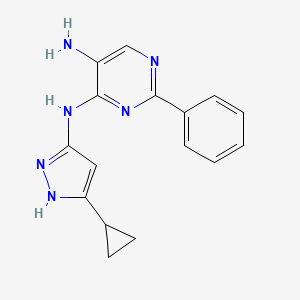
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine
描述
准备方法
The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine involves multiple steps. One common synthetic route includes the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with phenylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反应分析
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine can be compared with other similar compounds such as:
- N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide
- N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide
These compounds share similar structural features but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H16N6 |
|---|---|
分子量 |
292.34 g/mol |
IUPAC 名称 |
4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C16H16N6/c17-12-9-18-15(11-4-2-1-3-5-11)20-16(12)19-14-8-13(21-22-14)10-6-7-10/h1-5,8-10H,6-7,17H2,(H2,18,19,20,21,22) |
InChI 键 |
YAKWAILTBCGPBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3N)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
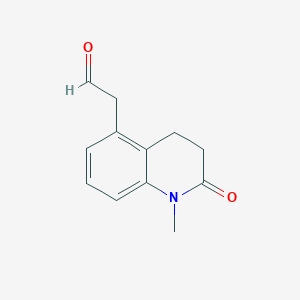
![4-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine](/img/structure/B8445449.png)
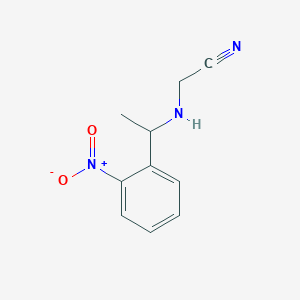
![3-(4-Aminophenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole](/img/structure/B8445460.png)
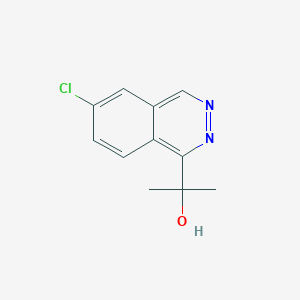
![[(2R)-1-glycylpyrrolidin-2-yl]methanol](/img/structure/B8445483.png)

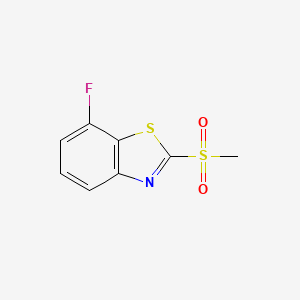
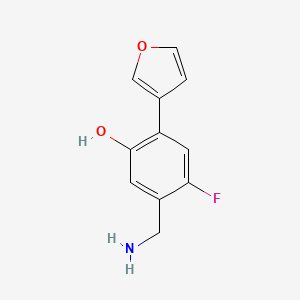
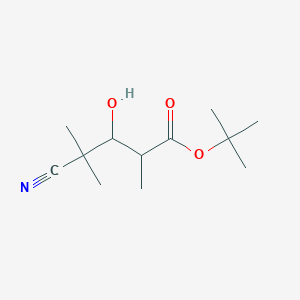
![N-[2-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-N-propylpropan-1-amine](/img/structure/B8445530.png)
![N-[2-(2-methoxyethoxy)ethyl]acrylamide](/img/structure/B8445540.png)
![6-Chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B8445546.png)
![2-Chloro-7-methyl-4-(1-methylpropylamino)thieno[3,2-d]pyrimidine](/img/structure/B8445561.png)
